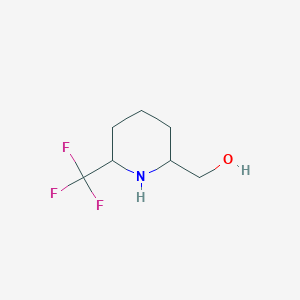

(6-(Trifluoromethyl)piperidin-2-yl)methanol

Vue d'ensemble

Description

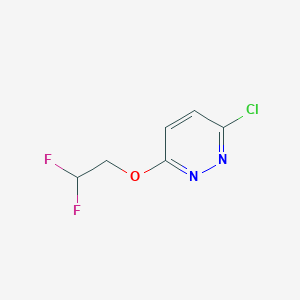

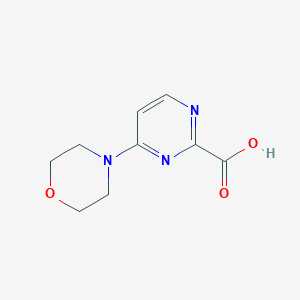

“(6-(Trifluoromethyl)piperidin-2-yl)methanol” is a chemical compound with the molecular formula C7H12F3NO . It has a molecular weight of 183.171 Da and is colorless to white to yellow in physical form . It is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “(6-(Trifluoromethyl)piperidin-2-yl)methanol” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a trifluoromethyl group (CF3) and a methanol group (CH2OH) .Physical And Chemical Properties Analysis

“(6-(Trifluoromethyl)piperidin-2-yl)methanol” is a colorless to white to yellow powder or crystals or liquid . It has a molecular weight of 183.171 Da and is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Methanol in Transformer Insulating Oil

Methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. It is identified in transformer field samples and is related to the degradation of insulating paper, demonstrating its utility in monitoring cellulosic insulation degradation in transformer mineral oil. The review by (Jalbert et al., 2019) provides comprehensive information on methanol's role as an indicator of cellulosic solid insulation aging.

Methanol Synthesis and Use as a Fuel

Methanol is a clean-burning fuel with versatile applications, such as a peaking fuel in coal gasification combined cycle power stations and as a primary transportation fuel or fuel additive. The review by (Cybulski, 1994) provides insights into its potential future uses, clean combustion properties, and applications in integrated gasification combined cycle systems.

Hydrogen Production from Methanol

Methanol serves as a liquid hydrogen carrier and can produce high purity hydrogen. Research efforts have been directed towards methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The review by (García et al., 2021) discusses the advancements in catalyst development and reactor technology for hydrogen production from methanol.

Methanol in Direct Methanol Fuel Cells

Direct methanol fuel cells (DMFCs) are attractive for several applications, but methanol crossover from the anode to the cathode is a major limitation. The work by (Heinzel & Barragán, 1999) provides information on the influence of methanol crossover in DMFCs and efforts to create more methanol-impermeable polymer electrolytes.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Orientations Futures

Piperidines, including “(6-(Trifluoromethyl)piperidin-2-yl)methanol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential biological activities of this compound.

Propriétés

IUPAC Name |

[6-(trifluoromethyl)piperidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h5-6,11-12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEGOKLWMVVZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Trifluoromethyl)piperidin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine](/img/structure/B1432584.png)

![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B1432589.png)

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)